molecular formula C7H7N3O4 B14598454 2-Methoxy-5-nitropyridine-3-carboxamide CAS No. 60524-16-5

2-Methoxy-5-nitropyridine-3-carboxamide

Katalognummer: B14598454
CAS-Nummer: 60524-16-5
Molekulargewicht: 197.15 g/mol
InChI-Schlüssel: JLIHKSCYWAINOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-5-nitropyridine-3-carboxamide is a chemical compound with the molecular formula C7H7N3O4. It belongs to the class of nitropyridines, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a methoxy group at the 2-position, a nitro group at the 5-position, and a carboxamide group at the 3-position of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitropyridine-3-carboxamide typically involves the nitration of 2-methoxypyridine followed by the introduction of the carboxamide group. One common method includes the reaction of 2-methoxypyridine with nitric acid in the presence of sulfuric acid to yield 2-methoxy-5-nitropyridine. This intermediate is then reacted with an appropriate amine to form the carboxamide derivative .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxy-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-nitropyridine-3-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Methoxy-5-nitropyridine-3-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

60524-16-5

Molekularformel

C7H7N3O4

Molekulargewicht

197.15 g/mol

IUPAC-Name

2-methoxy-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C7H7N3O4/c1-14-7-5(6(8)11)2-4(3-9-7)10(12)13/h2-3H,1H3,(H2,8,11)

InChI-Schlüssel

JLIHKSCYWAINOH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.